mTOR Kinase Affinity: 4‑Methylbenzyl vs. Unsubstituted Core
3‑(4‑Methylbenzyl)pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione exhibits a Ki of 69 nM against human recombinant mTOR in a TR‑FRET phosphorylation assay, whereas the unsubstituted pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione core (CAS 37538‑68‑4) shows no inhibition at 10 µM under the same assay conditions [1][2]. This >140‑fold improvement in affinity validates the critical contribution of the 4‑methylbenzyl hydrophobic anchor.
| Evidence Dimension | mTOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 69 nM (human recombinant mTOR, TR‑FRET) |
| Comparator Or Baseline | Unsubstituted pyrido[3,2‑d]pyrimidine‑2,4(1H,3H)‑dione: no inhibition at 10 µM |
| Quantified Difference | >140‑fold superiority |
| Conditions | Human recombinant mTOR (1360‑2549), GFP‑4E‑BP1 substrate, 30 min incubation, TR‑FRET readout |
Why This Matters
A >140‑fold gain in mTOR affinity directly reduces the amount of compound required in cellular or in vivo proof‑of‑concept studies, lowering cost and minimizing off‑target liabilities.
- [1] BindingDB, Entry BDBM50439523, CHEMBL2418343, Ki = 69 nM for mTOR. View Source
- [2] Patent WO2012125668, Example 12 and comparative examples; core scaffold inactive in mTOR TR‑FRET assay at 10 µM. View Source
